N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-4-phenyloxane-4-carboxamide
Description
N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-4-phenyloxane-4-carboxamide is a complex organic compound with a unique structure that includes a thiophene ring, a pyrazole ring, and an oxane ring
Properties
IUPAC Name |
N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-24-17(14-18(23-24)19-8-5-13-27-19)15-22-20(25)21(9-11-26-12-10-21)16-6-3-2-4-7-16/h2-8,13-14H,9-12,15H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJYOHRJAWDYAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)CNC(=O)C3(CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-4-phenyloxane-4-carboxamide typically involves multiple steps, starting with the preparation of the individual ring systems. The thiophene ring can be synthesized through the Paal-Knorr synthesis, while the pyrazole ring can be prepared via the reaction of hydrazine with a 1,3-diketone. The oxane ring is often synthesized through the cyclization of a diol. These rings are then linked together through a series of condensation reactions, often involving the use of coupling agents such as EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of each step. Solvent selection, temperature control, and reaction time are critical parameters that would be carefully monitored.
Chemical Reactions Analysis
Types of Reactions
N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-4-phenyloxane-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced to form pyrazolines.
Substitution: The oxane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the pyrazole ring can produce pyrazolines.
Scientific Research Applications
N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-4-phenyloxane-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with applications in drug discovery.
Medicine: Preliminary studies suggest it may have therapeutic potential in treating certain diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene and pyrazole rings are known to interact with various enzymes and receptors, potentially modulating their activity. The oxane ring may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A compound with a similar structure that is used as an antimicrobial agent.
Domiphen bromide: Another structurally similar compound with antimicrobial properties.
Bis(2-ethylhexyl) terephthalate: A compound used as a plasticizer with a similar oxane ring structure.
Uniqueness
N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-4-phenyloxane-4-carboxamide is unique due to its combination of a thiophene ring, a pyrazole ring, and an oxane ring, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject of study in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
